

Bromoacetaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetaldehyde**

Cat. No.: **B098955**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Bromoacetaldehyde is a highly reactive organobromine compound that serves as a versatile synthetic intermediate in the preparation of a wide range of pharmaceuticals and fine chemicals. Due to its inherent instability, it is often prepared and used *in situ* or handled in the form of its more stable acetal derivatives, such as **bromoacetaldehyde** diethyl acetal or **bromoacetaldehyde** dimethyl acetal. This guide provides an in-depth overview of the chemical properties, reactivity, and experimental considerations for **bromoacetaldehyde** and its common precursors.

Core Chemical and Physical Properties

Bromoacetaldehyde is a halogenated aldehyde with the chemical formula C_2H_3BrO .^{[1][2][3]} Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, dictates its high reactivity. The physical properties of **bromoacetaldehyde** and its commonly used acetal derivatives are summarized below.

Table 1: Physical and Chemical Properties of Bromoacetaldehyde

Property	Value	Source
IUPAC Name	2-bromoacetaldehyde	[1]
Synonyms	Acetaldehyde, bromo-; Monobromoacetaldehyde	[1] [4]
CAS Number	17157-48-1	[1] [5] [6]
Molecular Formula	C ₂ H ₃ BrO	[1] [2] [5]
Molecular Weight	122.95 g/mol	[1] [4] [6]
Boiling Point	93.7 °C at 760 mmHg; 104- 106 °C	[1] [7]
Melting Point	136-138 °C	[5] [6]
Density	1.706 g/cm ³	[1] [5]
Flash Point	73.6 °C	[1] [5]
Appearance	Data not consistently available; often handled in solution	
Solubility	Data not available; expected to be soluble in organic solvents	

Table 2: Properties of Bromoacetaldehyde Acets

Property	Bromoacetaldehyde Diethyl Acetal	Bromoacetaldehyde Dimethyl Acetal
Synonyms	2-Bromo-1,1-diethoxyethane, Bromoacetal	2-Bromo-1,1-dimethoxyethane, BADA
CAS Number	2032-35-1[8][9]	7252-83-7[10]
Molecular Formula	C ₆ H ₁₃ BrO ₂ [8][9]	C ₄ H ₉ BrO ₂ [10]
Molecular Weight	197.07 g/mol [8][9]	169.02 g/mol [10]
Appearance	Clear colorless to pale yellow liquid[11][12][13]	Clear colorless to light yellow liquid[10]
Boiling Point	66-67 °C / 18 mmHg;[8][14] 170-172 °C[12]	148-150 °C[10]
Density	1.31 g/mL at 25 °C[8]	1.43 g/mL at 25 °C[10]
Refractive Index	n _{20/D} 1.439[8]	n _{20/D} 1.445[10]
Flash Point	65 °C (149 °F)[8]	129 °F[10]
Solubility	Insoluble in water;[15] Soluble in organic solvents[11][15]	Insoluble in water[10]
Stability	Sensitive to moisture;[11] may darken in storage[8][13]	Moisture sensitive; stable under normal storage[10]
Storage Temp.	2-8°C[8][13]	2-8°C[10]

Reactivity and Synthetic Applications

The reactivity of **bromoacetaldehyde** is characterized by the electrophilicity of both the carbonyl carbon and the α -carbon bearing the bromine atom. This dual reactivity makes it a valuable C₂ building block in organic synthesis.

Acetal Hydrolysis

The acetal derivatives of **bromoacetaldehyde** are stable under neutral or basic conditions but are readily hydrolyzed under acidic conditions to generate the parent aldehyde.[16] This

strategy is commonly employed to use **bromoacetaldehyde** in a controlled manner, avoiding its decomposition or polymerization.

Caption: Acid-catalyzed hydrolysis of **bromoacetaldehyde** diethyl acetal.

Reactivity as an Alkylating Agent

The presence of the bromine atom on the α -carbon makes **bromoacetaldehyde** an effective alkylating agent. It readily reacts with a variety of nucleophiles in S_N2 reactions.

- Reaction with Amines: It reacts with anhydrous trimethylamine to form glycine betaine aldehyde.[8][14]
- Reaction with Thiophenols: In the presence of a base like KOH, it reacts with thiophenols to produce the corresponding ketones and diethyl acetals.[8][14]
- Heterocycle Synthesis: **Bromoacetaldehyde** is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry. Its acetals are used in the production of drugs like dirithromycin, methimazole, and sulfamonomethoxine.[13][17]

Carbonyl Group Reactivity

The aldehyde functional group undergoes typical reactions such as condensation, addition, and cyclization. For instance, it is used in the synthesis of substituted benzofurans and furanoflavonoids through regioselective alkylation followed by acid-catalyzed cyclization.[18]

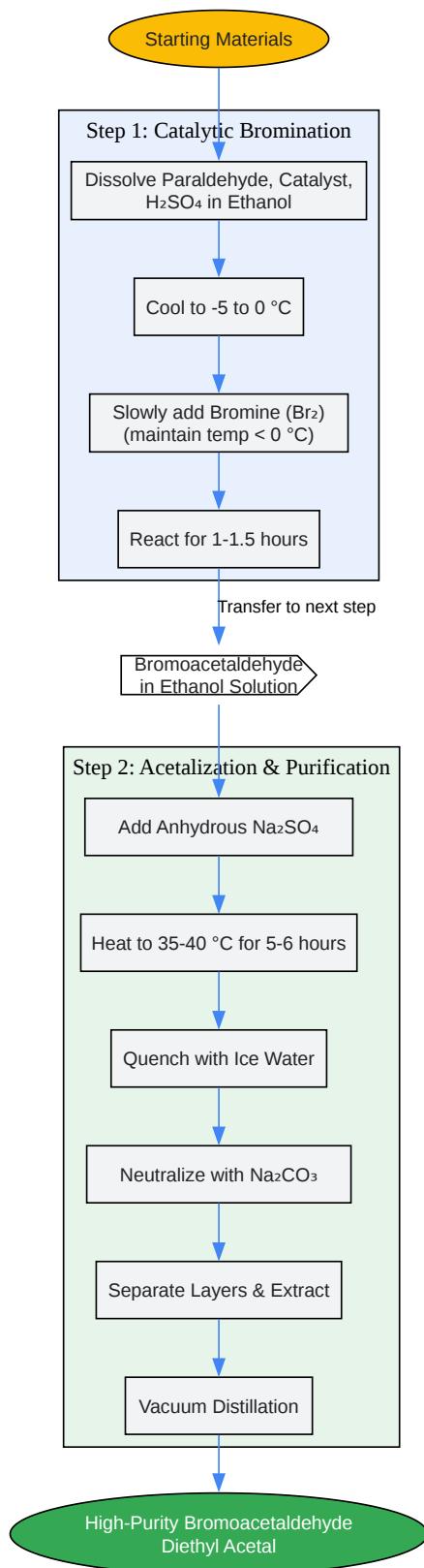
Caption: Dual electrophilic sites of **bromoacetaldehyde** reacting with nucleophiles.

Experimental Protocols

Safe handling of **bromoacetaldehyde** and its precursors is critical. These compounds are toxic, irritant, and lachrymatory.[19][20] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22]

Protocol 1: Synthesis of Bromoacetaldehyde

This protocol describes the direct bromination of acetaldehyde.


- Materials: Acetaldehyde, 1,4-dioxane-bromine complex, diethyl ether, water, sodium carbonate solution.
- Procedure:
 - A solution of 8.8 g of acetaldehyde in 50 ml of diethyl ether is prepared and cooled to 5-10° C.
 - A solution of 50 g of 1,4-dioxane-bromine in ether is added dropwise to the acetaldehyde solution.
 - The addition is continued until the color of the bromine persists.
 - The reaction mixture is then washed successively with water, a sodium carbonate solution, and finally with water again.
 - The organic layer is separated, dried, and the solvent is removed to yield **bromoacetaldehyde**. The product can be purified by distillation (b.p. 104-106° C).[\[7\]](#)

Protocol 2: Synthesis of Bromoacetaldehyde Diethyl Acetal from Paraldehyde

This method, detailed in patent literature, involves a two-step process starting from paraldehyde.[\[17\]](#)[\[23\]](#)

- Step 1: Catalytic Bromination
 - Dissolve paraldehyde (e.g., 132 kg), a copper catalyst (e.g., cuprous bromide, 1.4 kg), and concentrated sulfuric acid (e.g., 0.4 L) in absolute ethanol (e.g., 800 L) in a suitable reactor.
 - Cool the mixture to between -5 and 0 °C using an ice-salt bath.
 - Slowly add elemental bromine (e.g., 460 kg) dropwise while vigorously stirring, ensuring the temperature is maintained below 0 °C. The addition may take 3-4 hours.

- After the addition is complete, allow the reaction to proceed for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of **bromoacetaldehyde**.[\[17\]](#)[\[23\]](#)
- Step 2: Acetalization
 - To the ethanol solution of **bromoacetaldehyde** from the previous step, add an inorganic dehydrating agent such as anhydrous sodium sulfate (e.g., 150 kg) or anhydrous magnesium sulfate.[\[17\]](#)[\[23\]](#)
 - Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.
 - After the reaction, add ice water (e.g., 300 L) and stir for 15-20 minutes.
 - Neutralize the solution with sodium carbonate to a pH of 6-7.
 - Allow the mixture to stand and separate the layers. The aqueous layer is extracted with a solvent like dichloromethane.
 - Combine the organic phases, recover the solvent by distillation, and then purify the **bromoacetaldehyde** diethyl acetal by vacuum distillation, collecting the fraction at 65-68 °C.[\[17\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **bromoacetaldehyde** diethyl acetal.

Protocol 3: Synthesis of Bromoacetaldehyde Diethyl Acetal from Vinyl Acetate (Organic Syntheses Method)

This established procedure provides an alternative route to the diethyl acetal.

- Materials: Vinyl acetate, absolute ethanol, bromine, ice, sodium carbonate, anhydrous calcium chloride.
- Procedure:
 - A solution of vinyl acetate (5 moles) in absolute ethanol (26 moles) is placed in a flask equipped with a stirrer and cooled to approximately -10 °C.
 - Bromine (5 moles) is introduced into the flask via a rapid current of air over a period of 8–10 hours, while maintaining the low temperature.
 - The reaction mixture is allowed to stand overnight and warm to room temperature.
 - The mixture is then poured into ice water (1.7 L). The lower organic layer, containing bromoacetal and ethyl acetate, is separated.
 - The organic layer is washed twice with cold water and once with cold 10% sodium carbonate solution.
 - It is then dried over anhydrous calcium chloride.
 - The crude product is purified by vacuum distillation, with the **bromoacetaldehyde** diethyl acetal fraction boiling at 62–63°C / 15 mmHg.[24]

Conclusion

Bromoacetaldehyde is a synthetically valuable but challenging reagent due to its reactivity and instability. The use of its acetal derivatives provides a practical and effective solution for its application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and efficient use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bromoacetaldehyde | 17157-48-1 [chemicalbook.com]
- 3. 2-bromoacetaldehyde | 17157-48-1 | Buy Now [molport.com]
- 4. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bromoacetaldehyde | CAS#:17157-48-1 | Chemsoc [chemsoc.com]
- 6. Bromoacetaldehyde [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. Bromoacetaldehyde diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Bromoacetaldehyde dimethyl acetal | 7252-83-7 [chemicalbook.com]
- 11. CAS 2032-35-1: Bromoacetaldehyde diethyl acetal [cymitquimica.com]
- 12. BROMOACETALDEHYDE DIETHYL ACETAL – Palchem [palchem.com]
- 13. Bromoacetaldehyde diethyl acetal CAS#: 2032-35-1 [m.chemicalbook.com]
- 14. Bromoacetaldehyde diethyl acetal, 97% 2032-35-1 India [ottokemi.com]
- 15. nbino.com [nbino.com]
- 16. Bromoacetaldehyde Dimethyl Acetal - Bromoacetaldehyde Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
- 17. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. echemi.com [echemi.com]
- 21. chemicalbook.com [chemicalbook.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Bromoacetaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098955#bromoacetaldehyde-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com